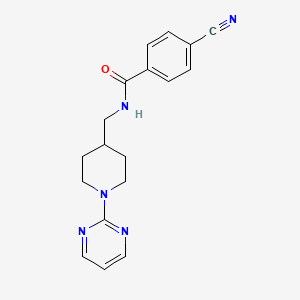

3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

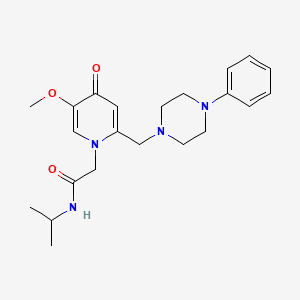

The compound "3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole" is a heterocyclic molecule that appears to be a derivative of isoxazole, a five-membered aromatic ring with oxygen and nitrogen as heteroatoms. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity due to the presence of various functional groups such as the sulfonyl group and the piperazine ring.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been reported in the literature. For instance, the decomposition of 5-amino-3,4-dimethyl-isoxazole with isoamyl nitrite in the presence of aromatic or heteroaromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles . Another study describes the synthesis of benzo[d]isoxazole analogues with various sulfonyl piperazine substituents, which were characterized using spectroscopic techniques . These methods could potentially be adapted to synthesize the compound , although the specific details of the synthesis for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, and the presence of substituents can significantly affect their properties. The structure of one of the benzo[d]isoxazole derivatives was confirmed through single crystal XRD, which is a powerful technique for determining the precise arrangement of atoms within a crystal . This type of analysis would be essential for confirming the structure of "3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole" as well.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions due to their reactive sites. The reactivity of the 3,4-dimethylisoxazol-5-yl radical, for example, shows electrophilic character, which could be due to the inductive effect of the oxygen atom . This suggests that the compound may also exhibit electrophilic behavior, potentially undergoing reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific substituents. The compound "3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole" likely has unique properties due to its complex structure. The antimycobacterial activity of related compounds has been evaluated, with some showing good activity against Mycobacterium tuberculosis . Additionally, the toxicity of these compounds was assessed against mouse macrophage cell lines, which is an important consideration for drug development . The synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole also indicates the versatility of these compounds in generating a variety of derivatives with potentially different properties .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3,5-dimethyl-4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S3/c1-11-15(12(2)23-18-11)26(21,22)20-6-4-19(5-7-20)16-17-14(10-25-16)13-3-8-24-9-13/h3,8-10H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSHBCKACLSJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-((4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2524025.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)

![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)